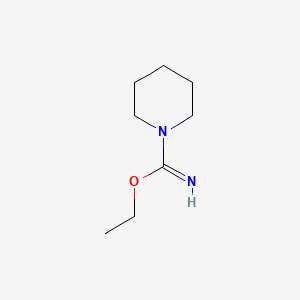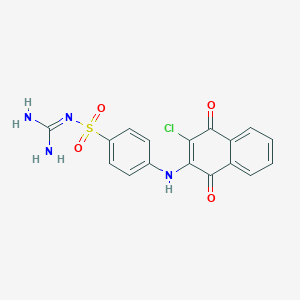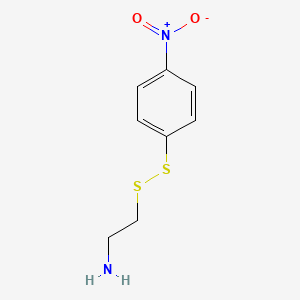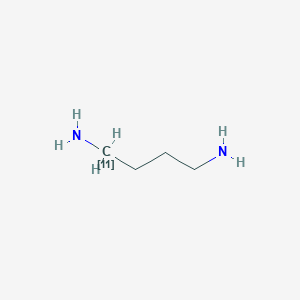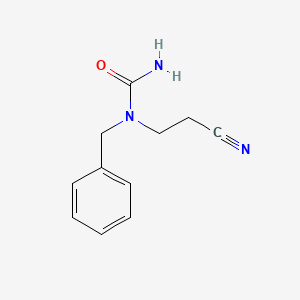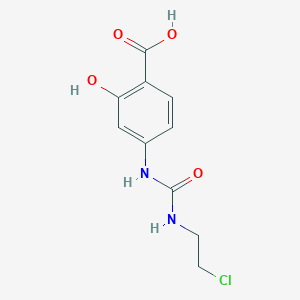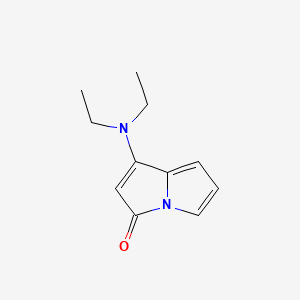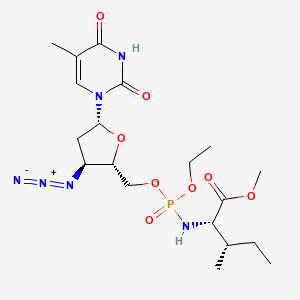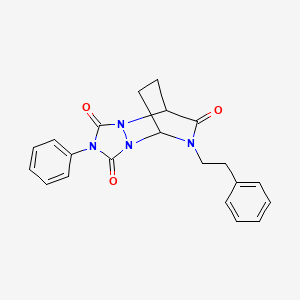
5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- is a complex organic compound that belongs to the class of triazolo-triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the triazolo-triazine core.
Substitution Reactions: Functional groups can be introduced through substitution reactions using reagents like halides or organometallic compounds.
Oxidation and Reduction: Specific oxidation or reduction steps may be required to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state products.
Reduction: Reaction with reducing agents to form lower oxidation state products.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine hydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactivity.
Industry: Applications in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine Derivatives: Compounds with similar triazine core structures.
Triazolo Compounds: Compounds containing triazolo rings.
Phenylethyl Derivatives: Compounds with phenylethyl groups.
Uniqueness
5,8-Ethano-1H-(1,2,4)triazolo(1,2-a)(1,2,4)triazine-1,3,7(2H,8H)-trione, dihydro-2-phenyl-6-(2-phenylethyl)- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60532-36-7 |
|---|---|
Molekularformel |
C21H20N4O3 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
4-phenyl-8-(2-phenylethyl)-2,4,6,8-tetrazatricyclo[5.2.2.02,6]undecane-3,5,9-trione |
InChI |
InChI=1S/C21H20N4O3/c26-19-17-11-12-18(22(19)14-13-15-7-3-1-4-8-15)25-21(28)23(20(27)24(17)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI-Schlüssel |
FHXJACAYPLIWIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2N(C(=O)C1N3N2C(=O)N(C3=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


